5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
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Overview
Description
5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate is a complex organic compound that belongs to the class of triazolo-oxazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with an oxazine ring, and is further substituted with benzyl, dimethoxyphenyl, and diphenyl groups. The tetrafluoroborate anion is associated with the cationic part of the molecule, contributing to its stability and solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolo Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo ring.
Oxazine Ring Formation: The triazolo ring is then fused with an oxazine ring through a series of reactions involving nucleophilic substitution and cyclization.
Substitution Reactions: The final compound is obtained by introducing benzyl, dimethoxyphenyl, and diphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
- 5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium;tetrafluoroborate
Uniqueness
The uniqueness of 5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate lies in its specific substitution pattern and the presence of the tetrafluoroborate anion. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C32H30BF4N3O3 |
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Molecular Weight |
591.4 g/mol |
IUPAC Name |
5-benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C32H30N3O3.BF4/c1-36-27-19-12-20-28(37-2)31(27)35-23-34-29(21-24-13-6-3-7-14-24)32(38-22-30(34)33-35,25-15-8-4-9-16-25)26-17-10-5-11-18-26;2-1(3,4)5/h3-20,23,29H,21-22H2,1-2H3;/q+1;-1 |
InChI Key |
HCAVTUULTMBEIV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=C(C(=CC=C1)OC)N2C=[N+]3C(C(OCC3=N2)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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